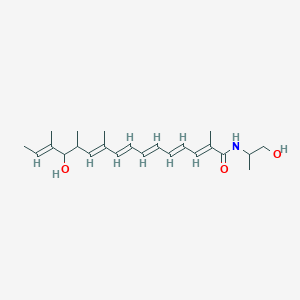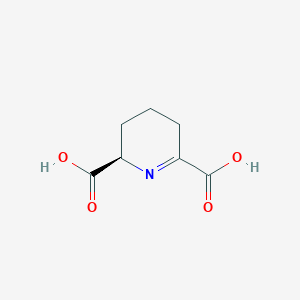
(R)-2,3,4,5-tetrahydrodipicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,3,4,5-tetrahydrodipicolinic acid is a 2,3,4,5-tetrahydrodipicolinic acid.
Wissenschaftliche Forschungsanwendungen
The first stereospecific synthesis of L-tetrahydrodipicolinic acid
L-tetrahydrodipicolinic acid is a key intermediate in diaminopimelate metabolism. Its synthesis from L-allylglycine involves a base-mediated cyclisation and subsequent transformations, yielding a cyclic enamine. This synthesis opens doors to exploring its applications in biochemical pathways and drug development (Caplan, Sutherland, & Vederas, 2001).
Enzyme Function and Structure
Role of DapA in Lysine and Peptidoglycan Synthesis
4-hydroxy-tetrahydrodipicolinate synthase (DapA) plays a significant role in converting pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid, a precursor for lysine and peptidoglycan synthesis. The enzyme's structure and its allosteric regulation by lysine suggest its potential as a target for designing novel antibiotics (Schmitz et al., 2020).
Understanding DHDPR Function in Lysine Biosynthesis
Dihydrodipicolinate reductase (DHDPR, DapB) is crucial in L-lysine biosynthesis, converting 2,3-dihydrodipicolinic acid to 2,3,4,5-tetrahydrodipicolinic acid. The elucidation of its structure and the conformational changes upon cofactor binding enhance our understanding of this pathway, offering insights for potential drug development (Janowski, Kefala, & Weiss, 2010).
Structural Insights into Tetrahydrodipicolinate N-succinyltransferase
The structural analysis of Tetrahydrodipicolinate N-succinyltransferase from Escherichia coli reveals the enzyme's role in synthesizing meso-diaminopimelate and L-lysine. Understanding the structural rearrangements during substrate binding aids in exploring its potential as a target for novel antibacterial agents (Nguyen, Kozlov, & Gehring, 2008).
Conformational Studies and Peptide Chemistry
Synthesis of Conformationally Restricted Amino Acids
The synthesis of (R)-2,3,4,5-tetrahydro-benzo-[l,4]-thiazepine-3carboxylic acid from L-Cysteine and 2-fluoro-benzaldehyde introduces a conformationally restricted amino acid for potential use in peptide chemistry. This work contributes to our understanding of peptide conformation and receptor selectivity (Wang, Yu, & Wang, 2009).
Eigenschaften
Produktname |
(R)-2,3,4,5-tetrahydrodipicolinic acid |
|---|---|
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI-Schlüssel |
CXMBCXQHOXUCEO-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](N=C(C1)C(=O)O)C(=O)O |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
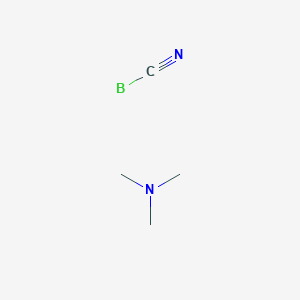


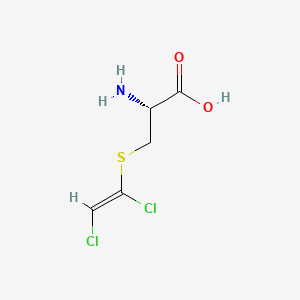

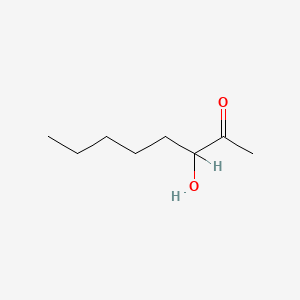

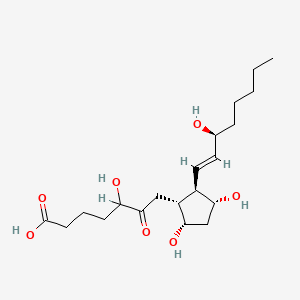
![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)
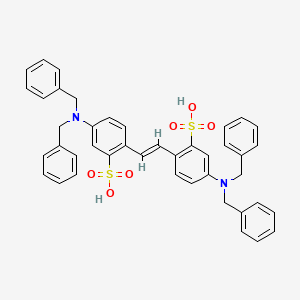
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)
